Superior Tensile Strength in Electrolytic Copper Foil
In a comparative study on the influence of steric hindrance on the tensile strength of electrolytic copper foil, tert-butylthiourea demonstrated a significantly higher tensile strength compared to unsubstituted thiourea and other alkyl-substituted thioureas [1]. The steric bulk of the tert-butyl group enhances its adsorption on the copper surface, leading to a denser and more robust deposit [1].
| Evidence Dimension | Tensile strength of resulting electrolytic copper foil (ECF) |
|---|---|
| Target Compound Data | 650.56 MPa |
| Comparator Or Baseline | Unsubstituted thiourea: Tensile strength lower than 650.56 MPa (exact value not specified in source, but tert-butylthiourea achieved the highest among tested thioureas: methyl, isopropyl, tertbutyl substituents, and unsubstituted thiourea) [1] |
| Quantified Difference | The maximum tensile strength achieved among the compared alkyl thioureas, with larger substituents leading to greater steric hindrance effects and increased tensile strength [1]. |
| Conditions | Electroplating experiments combined with density functional theory (DFT) calculations. The tensile strength of ECF was measured for foils produced with different thiourea additives [1]. |
Why This Matters
This data provides a direct, quantitative reason for selecting tert-butylthiourea over unsubstituted thiourea or other less sterically hindered analogs for the specific industrial application of manufacturing high-strength electrolytic copper foil, where mechanical integrity is paramount.
- [1] Chen, M., Hu, X., Huang, J., Wu, D., Shi, C., Song, N., Tan, Y., Liu, C., & Tang, Y. (2025). Investigation into the Influence of Alkyl Thioureas with Varying Steric Hindrance on the Tensile Strength of Electrolytic Copper Foil. Advanced Materials Interfaces, 14. View Source
